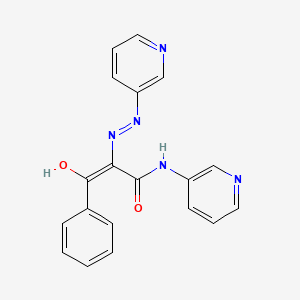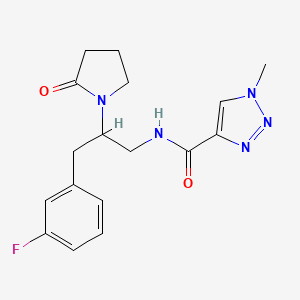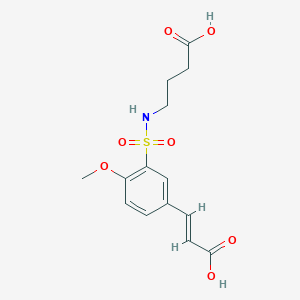
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. HPPD inhibitors are known to have a wide range of applications, including herbicides, fungicides, and insecticides.
科学研究应用
Anti-Tubercular Activity
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. In a study, this compound was synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and demonstrated their non-toxicity to human cells .
Dengue Virus NS1 Protein Interaction
Interestingly, EN300-181966 may have implications beyond TB. The compound’s structure suggests potential interactions with biological macromolecules. For instance, it could be explored for its binding affinity to viral proteins. Specifically, its interaction with the non-structural protein 1 (NS1) of Dengue virus warrants investigation. NS1 plays a crucial role in viral replication and immune evasion. By studying the binding affinity of EN300-181966 to NS1, researchers could uncover novel therapeutic strategies against Dengue virus infection .
Chemical Biology and Drug Design
The unique diazenyl and pyridinyl moieties in EN300-181966 make it an interesting candidate for chemical biology studies. Researchers can explore its interactions with various cellular targets, including enzymes, receptors, and transporters. Computational docking studies can predict binding modes and guide further modifications to enhance its activity. Additionally, structure-activity relationship (SAR) studies can identify key functional groups for optimization .
Crystallography and Solid-State Properties
The development of single crystals for specific derivatives of EN300-181966 (e.g., 6d, 6f, and 6n) provides an opportunity for X-ray crystallography. Determining the crystal structures can reveal precise molecular arrangements, aiding in understanding the compound’s properties and interactions. Researchers can explore its packing motifs, hydrogen bonding patterns, and crystal symmetry. Such insights contribute to rational drug design and formulation .
Computational Toxicology and Safety Assessment
Assessing the cytotoxicity of EN300-181966 on human cells (e.g., HEK-293) is crucial. Computational tools can predict potential toxicophores, metabolism pathways, and off-target effects. By integrating in silico toxicity predictions with experimental data, researchers can ensure safety during drug development. Additionally, pharmacokinetic modeling can guide dosing regimens and predict potential adverse effects .
Chemical Synthesis and Derivatization
EN300-181966: serves as a starting point for chemical synthesis. Researchers can explore diverse synthetic routes to modify its core structure. Introducing substituents, altering functional groups, or creating analogs can lead to improved properties. Structure-based derivatization allows fine-tuning of biological activity, solubility, and pharmacokinetics. Collaborations with synthetic chemists are essential for efficient compound production .
属性
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17-,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYRVYWBLPDKL-QMJKMAGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=NC3=CN=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2660027.png)


![1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2660031.png)

![N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660033.png)

![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)
![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)
![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)

![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide](/img/structure/B2660048.png)

![rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B2660050.png)